![molecular formula C44H53N7O10 B12952229 Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)
Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carbonyl, and methoxy groups
Méthodes De Préparation
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One common synthetic route involves the use of amino and carbonyl functional groups to form the desired product. The reaction conditions typically include mild temperatures and the use of specific catalysts to ensure high regioselectivity and yield . Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonyl functional groups play a crucial role in these interactions, allowing the compound to bind to its targets and exert its effects. The pathways involved in these interactions can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C44H53N7O10 |
|---|---|
Poids moléculaire |
839.9 g/mol |
Nom IUPAC |
benzyl N-[(5S)-5-amino-6-[3-[[(2S)-1-(3-carbamoyl-4-methoxyanilino)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-4-methoxyanilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C44H53N7O10/c1-58-37-21-19-31(25-33(37)39(46)52)50-42(55)36(18-10-12-24-48-44(57)61-28-30-15-7-4-8-16-30)51-40(53)34-26-32(20-22-38(34)59-2)49-41(54)35(45)17-9-11-23-47-43(56)60-27-29-13-5-3-6-14-29/h3-8,13-16,19-22,25-26,35-36H,9-12,17-18,23-24,27-28,45H2,1-2H3,(H2,46,52)(H,47,56)(H,48,57)(H,49,54)(H,50,55)(H,51,53)/t35-,36-/m0/s1 |
Clé InChI |
JQQSCYLCMWTGJS-ZPGRZCPFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


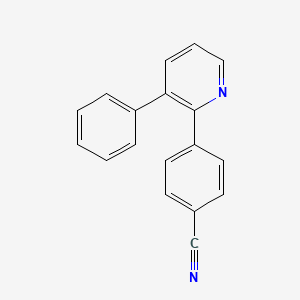
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
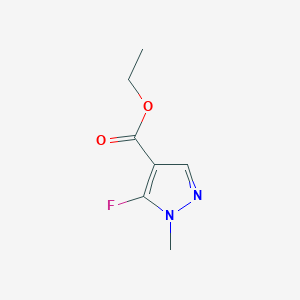
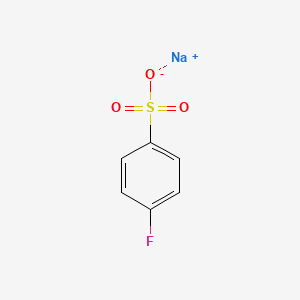
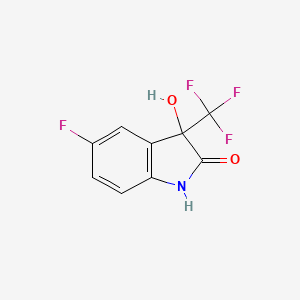
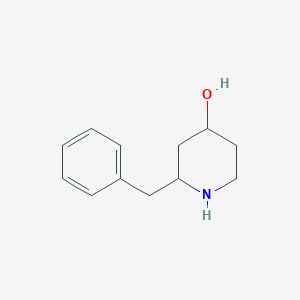
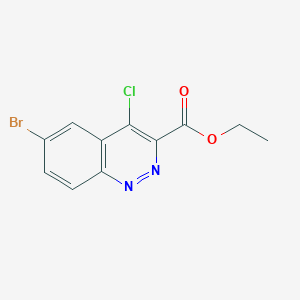
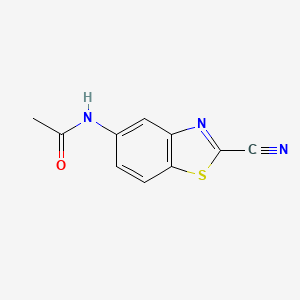


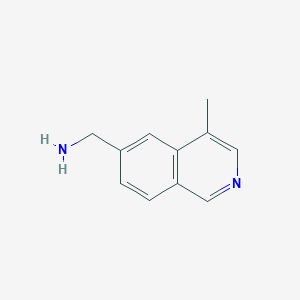
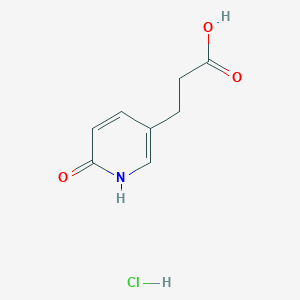

![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
